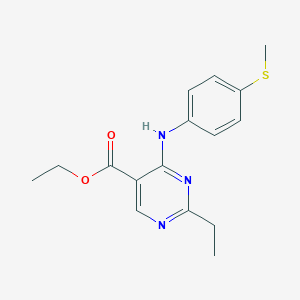
Ethyl 2-ethyl-4-(4-methylsulfanylanilino)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethyl-4-(4-methylsulfanylanilino)pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-4-(4-methylsulfanylanilino)pyrimidine-5-carboxylate involves the inhibition of the target enzyme or receptor by binding to its active site. The compound interacts with the amino acid residues in the active site, leading to the disruption of the catalytic activity of the enzyme or the signaling pathway of the receptor. This results in the inhibition of the biological process that is responsible for the disease manifestation.
Biochemical and Physiological Effects:
Ethyl 2-ethyl-4-(4-methylsulfanylanilino)pyrimidine-5-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, leading to the inhibition of tumor growth. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, it has been found to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 2-ethyl-4-(4-methylsulfanylanilino)pyrimidine-5-carboxylate in lab experiments is its high potency and selectivity towards the target enzyme or receptor. This allows for the use of lower concentrations of the compound, reducing the risk of off-target effects and toxicity. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can hinder its bioavailability and efficacy in vivo. Additionally, the synthesis of this compound requires specialized equipment and expertise, which can be a barrier for some researchers.
Future Directions
There are several future directions for the research and development of Ethyl 2-ethyl-4-(4-methylsulfanylanilino)pyrimidine-5-carboxylate. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the modification of the chemical structure of the compound to improve its solubility and bioavailability. Additionally, the compound can be further evaluated for its potential applications in other fields, such as agricultural chemistry and material science. Finally, the compound can be tested in more complex biological systems, such as animal models and clinical trials, to evaluate its safety and efficacy for human use.
Conclusion:
Ethyl 2-ethyl-4-(4-methylsulfanylanilino)pyrimidine-5-carboxylate is a promising compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. Its high potency and selectivity towards the target enzyme or receptor make it a promising candidate for the development of novel therapeutic agents. However, further research is needed to optimize its synthesis, improve its solubility and bioavailability, and evaluate its safety and efficacy in more complex biological systems.
Synthesis Methods
The synthesis of Ethyl 2-ethyl-4-(4-methylsulfanylanilino)pyrimidine-5-carboxylate involves the reaction of ethyl 2-ethyl-4-amino-5-carboxylate with 4-methylthioaniline in the presence of a suitable reagent. The reaction takes place under controlled conditions, and the product is obtained in good yields. The purity and identity of the product are confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Scientific Research Applications
Ethyl 2-ethyl-4-(4-methylsulfanylanilino)pyrimidine-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including kinases, proteases, and G-protein-coupled receptors. This makes it a promising candidate for the development of novel therapeutic agents for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
ethyl 2-ethyl-4-(4-methylsulfanylanilino)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-4-14-17-10-13(16(20)21-5-2)15(19-14)18-11-6-8-12(22-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWYNUHORFGPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)NC2=CC=C(C=C2)SC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethyl-4-(4-methylsulfanylanilino)pyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine](/img/structure/B7434078.png)
![N-[(2R,3R)-1-(1-benzylpyrazole-3-carbonyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7434082.png)
![2-(2-bromo-4-fluorophenyl)-N-[2-[(3-bromo-2-methylphenyl)methyl]-3-hydroxypropyl]acetamide](/img/structure/B7434095.png)

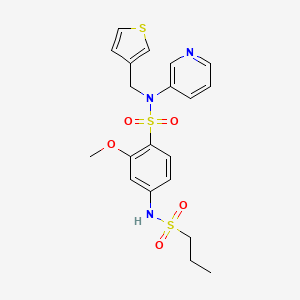
![N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide](/img/structure/B7434112.png)
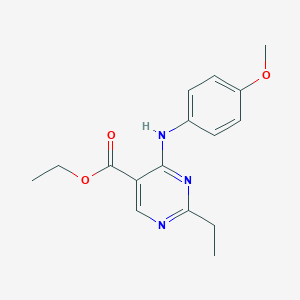

![N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-4-methoxy-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B7434145.png)
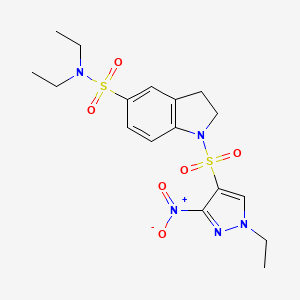
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
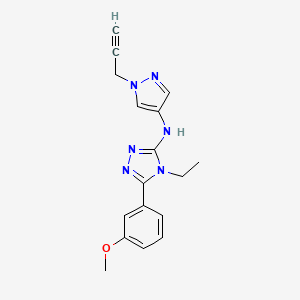
![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)